

An In-depth Technical Guide on the Chemical Properties of Oxitropium Bromide

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Compound of Interest

Compound Name: *Oxitropium*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **Oxitropium** bromide, a quaternary ammonium anticholinergic agent. The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).

Chemical and Physical Properties

Oxitropium bromide is a synthetic derivative of scopolamine and functions as a competitive antagonist at muscarinic acetylcholine receptors.[\[1\]](#)[\[2\]](#) Its chemical structure and properties are pivotal to its pharmacological activity as a bronchodilator.[\[2\]](#)

General Properties

Property	Value	Reference
Chemical Name	(1R,2R,4S,5S,7s,9s)-9-Ethyl-7- [(2S)-3-hydroxy-2- phenylpropanoyl]oxy]-9- methyl-3-oxa-9- azoniatricyclo[3.3.1.0 _{2,4}]nona- ne bromide	[3]
CAS Number	30286-75-0	[4][5]
Molecular Formula	C ₁₉ H ₂₆ BrNO ₄	[4][5]
Molecular Weight	412.32 g/mol	[4][5]
Appearance	White or almost white, crystalline powder.	[3]

Physicochemical Properties

Property	Value	Reference
Melting Point	203-204 °C (with decomposition)	[5][6]
Solubility	- Very soluble in water- Freely soluble in methanol- Sparingly soluble in ethanol (96%)- Practically insoluble in methylene chloride	[3][6]
pKa	As a quaternary ammonium compound, Oxitropium bromide is a strong electrolyte and is fully ionized across the physiological pH range. It does not have a pKa value in the context of acid-base dissociation.	
Optical Rotation	$[\alpha]D^{21} = -25^\circ$ (c = 2.0 in water)	[5]

Mechanism of Action: Anticholinergic Activity

Oxitropium bromide exerts its pharmacological effect by acting as a non-selective competitive antagonist of acetylcholine at muscarinic receptors (M_1 , M_2 , and M_3) in the smooth muscle of the airways.^[1] The binding of acetylcholine to these receptors, primarily M_3 receptors, mediates bronchoconstriction. By blocking these receptors, **Oxitropium** bromide inhibits the bronchoconstrictor effects of acetylcholine, leading to bronchodilation.

Signaling Pathway of Muscarinic M_3 Receptor in Bronchial Smooth Muscle

The activation of M_3 muscarinic receptors by acetylcholine in bronchial smooth muscle cells initiates a signaling cascade that results in muscle contraction. **Oxitropium** bromide competitively inhibits the initial step of this pathway.



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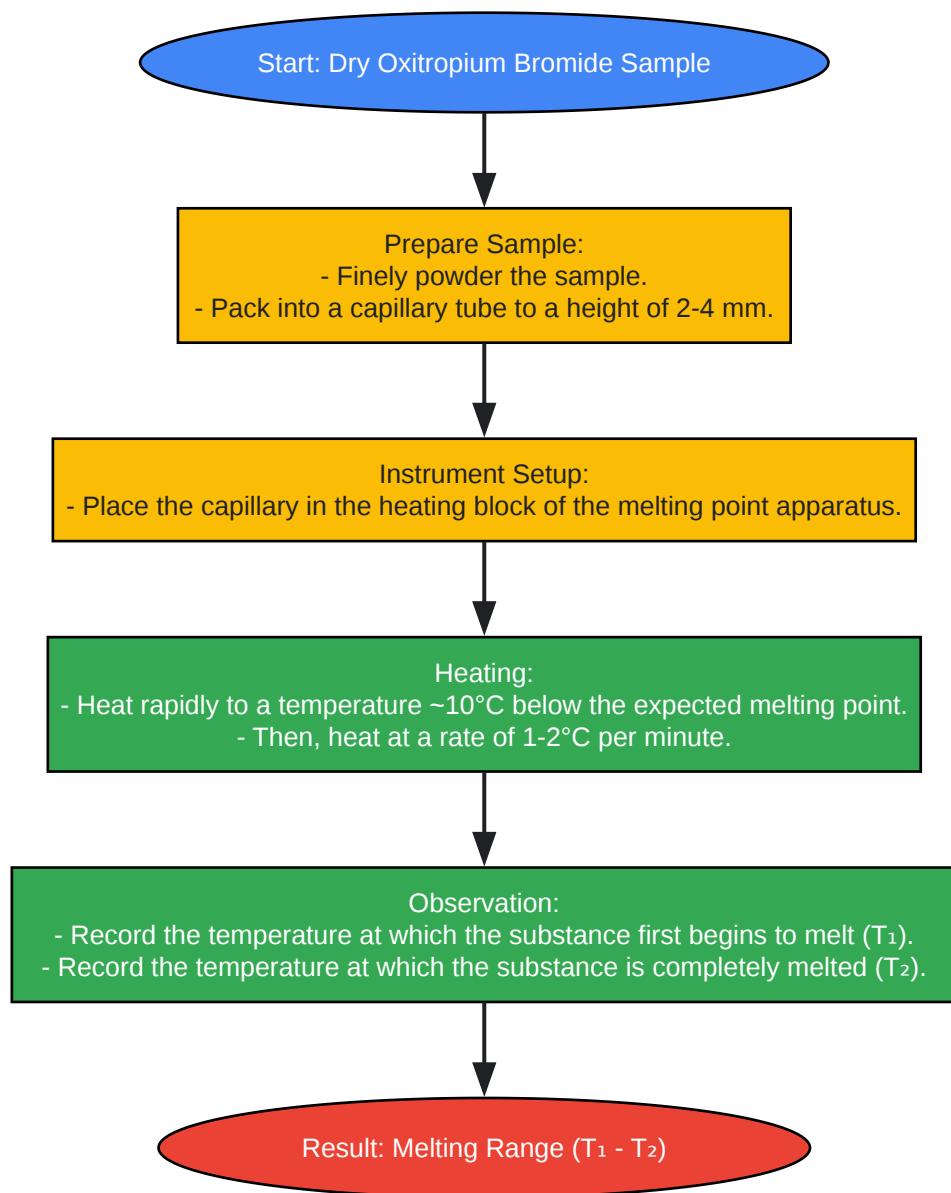
Caption: Muscarinic M_3 Receptor Signaling Pathway in Bronchial Smooth Muscle.

Experimental Protocols

The following sections outline generalized experimental protocols for the determination of key chemical properties of **Oxitropium** bromide. These are based on standard pharmacopeial methods and established laboratory practices.

Determination of Melting Point

This protocol is based on the capillary method as described in various pharmacopeias.

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Caption: Experimental Workflow for Melting Point Determination.

Methodology:

- **Sample Preparation:** Ensure the **Oxitropium** bromide sample is thoroughly dried and finely powdered. Introduce the powder into a capillary tube, sealed at one end, and pack it down to a height of 2-4 mm.
- **Apparatus:** Utilize a calibrated melting point apparatus.

- Procedure:
 - Place the capillary tube containing the sample into the heating block of the apparatus.
 - Heat the block rapidly to a temperature approximately 10°C below the expected melting point of **Oxitropium** bromide (around 190°C).
 - Reduce the heating rate to 1-2°C per minute.
 - Observe the sample closely through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the start of melting).
 - Continue heating and record the temperature at which the last solid particle melts (the end of melting).
- Reporting: The melting range is reported as the interval between the initial and final melting temperatures.

Determination of Solubility

This protocol outlines a general method for determining the solubility of **Oxitropium** bromide in various solvents.

Methodology:

- Solvent Selection: Prepare flasks containing known volumes of the selected solvents (e.g., water, methanol, ethanol, methylene chloride).
- Sample Addition: Add an excess amount of **Oxitropium** bromide to each flask to create a saturated solution.
- Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a suitable membrane filter (e.g., 0.45 µm) may be necessary.

- Analysis: Quantify the concentration of **Oxitropium** bromide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or as a descriptive term as defined in the pharmacopeias.

Assay by Potentiometric Titration

The European Pharmacopoeia outlines a potentiometric titration method for the assay of **Oxitropium** bromide.[3]

Methodology:

- Sample Preparation: Accurately weigh and dissolve a specified amount of **Oxitropium** bromide (e.g., 0.350 g) in a suitable volume of water (e.g., 100 mL).[3]
- Acidification: Add a specified volume of dilute nitric acid (e.g., 5.0 mL).[3]
- Titration: Titrate the solution with a standardized solution of 0.1 M silver nitrate.
- End-Point Detection: Determine the end-point of the titration potentiometrically using a silver indicator electrode and a silver-silver chloride reference electrode.[3]
- Calculation: Calculate the percentage content of **Oxitropium** bromide based on the volume of silver nitrate solution consumed. 1 mL of 0.1 M silver nitrate is equivalent to 41.23 mg of C19H26BrNO4.[3]

Conclusion

This technical guide has summarized the key chemical properties of **Oxitropium** bromide, its mechanism of action, and generalized experimental protocols for its characterization. The provided data and methodologies are essential for professionals involved in the research, development, and quality control of this important anticholinergic drug. Adherence to established pharmacopeial standards and rigorous experimental practices is crucial for ensuring the quality, safety, and efficacy of **Oxitropium** bromide-containing pharmaceutical products.

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